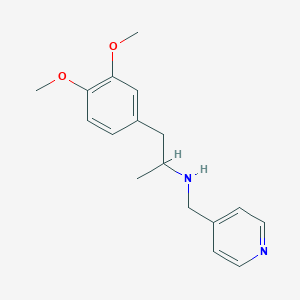
1-(3,4-dimethoxyphenyl)-N-(4-pyridinylmethyl)-2-propanamine
Descripción general
Descripción
1-(3,4-dimethoxyphenyl)-N-(4-pyridinylmethyl)-2-propanamine, also known as 4-Methylmethcathinone (4-MMC) or Mephedrone, is a synthetic stimulant drug that belongs to the cathinone family. It was first synthesized in 1929 but was not widely used until the early 2000s. Mephedrone is a highly addictive drug that has been associated with numerous health risks and fatalities. However, in recent years, there has been growing interest in the scientific research application of mephedrone due to its potential therapeutic benefits.
Mecanismo De Acción
Mephedrone acts on the central nervous system by increasing the levels of dopamine, serotonin, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, appetite, and sleep. By increasing their levels, mephedrone produces a euphoric and stimulating effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of mephedrone are similar to those of other stimulant drugs, such as cocaine and amphetamines. Mephedrone increases heart rate, blood pressure, and body temperature. It also causes the release of stress hormones, such as cortisol and adrenaline. Long-term use of mephedrone can lead to tolerance, dependence, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mephedrone has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, mephedrone has a rapid onset of action, which makes it useful for studying the effects of drugs on the brain. However, mephedrone has several limitations, including its potential for abuse and addiction. Additionally, the use of mephedrone in lab experiments raises ethical concerns due to its potential health risks.
Direcciones Futuras
There are several future directions for the scientific research application of mephedrone. One area of research is the development of mephedrone-based medications for the treatment of depression, anxiety, and substance abuse disorders. Additionally, more research is needed to understand the long-term health effects of mephedrone use. Finally, there is a need for research into the development of new and safer synthetic stimulant drugs that could replace mephedrone and other dangerous drugs.
Aplicaciones Científicas De Investigación
Mephedrone has been the subject of several scientific research studies in recent years. One of the main areas of research has been its potential therapeutic benefits. Studies have shown that mephedrone has antidepressant and anxiolytic effects, which could make it a useful treatment for depression and anxiety disorders. Additionally, mephedrone has been shown to have potential as a treatment for substance abuse disorders, including cocaine addiction.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-13(19-12-14-6-8-18-9-7-14)10-15-4-5-16(20-2)17(11-15)21-3/h4-9,11,13,19H,10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKFAGDMHIHGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)propan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



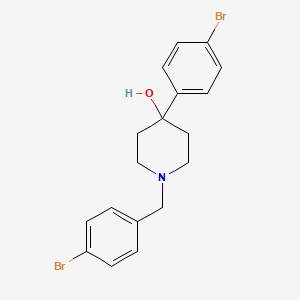
![(2-chlorophenyl)[3-(2-nitrophenyl)-2-propen-1-yl]amine](/img/structure/B3852831.png)
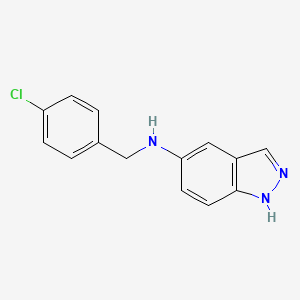
![(2-ethoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B3852852.png)
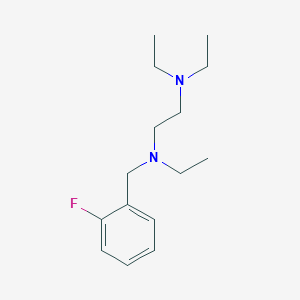
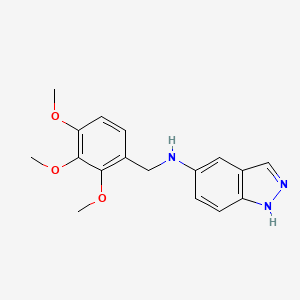
![N-[3-(4-morpholinyl)propyl]cycloheptanamine](/img/structure/B3852886.png)

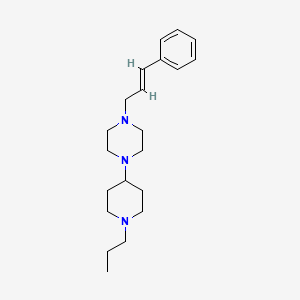
![4-[(1-propyl-4-piperidinyl)amino]cyclohexanol](/img/structure/B3852901.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydro-3-thiophenamine](/img/structure/B3852904.png)
![(2-chlorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B3852911.png)
![1-(ethylsulfonyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperazine](/img/structure/B3852917.png)
![N-[3-(1H-imidazol-1-yl)propyl]cycloheptanamine](/img/structure/B3852919.png)